molecular formula C9H8Cl2FNO B1461508 2-chloro-N-(5-chloro-2-fluorophenyl)propanamide CAS No. 1098361-04-6

2-chloro-N-(5-chloro-2-fluorophenyl)propanamide

Cat. No.: B1461508
CAS No.: 1098361-04-6
M. Wt: 236.07 g/mol
InChI Key: MVZRAMRFEGOJQA-UHFFFAOYSA-N
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Description

2-chloro-N-(5-chloro-2-fluorophenyl)propanamide is a useful research compound. Its molecular formula is C9H8Cl2FNO and its molecular weight is 236.07 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-chloro-N-(5-chloro-2-fluorophenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2FNO/c1-5(10)9(14)13-8-4-6(11)2-3-7(8)12/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZRAMRFEGOJQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=CC(=C1)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-chloro-N-(5-chloro-2-fluorophenyl)propanamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound's structure features a chloro and a fluorine substituent on a phenyl ring, which may influence its interaction with biological targets. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and pharmacology.

  • Molecular Formula : C10H9Cl2FNO
  • Molecular Weight : 233.09 g/mol
  • CAS Number : 1098361-04-6

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical physiological pathways. The presence of halogen atoms (chlorine and fluorine) can enhance the lipophilicity and electronic properties of the compound, potentially leading to increased binding affinity to target proteins.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties through the inhibition of receptor tyrosine kinases (RTKs), which are critical in cancer cell proliferation and survival. For instance, a related compound demonstrated potent inhibition of the VEGFR-2 receptor, suggesting that this compound may also exhibit similar activities against RTKs .

CompoundTargetIC50 (µM)Reference
Compound 5 (related structure)VEGFR-20.15
Compound X (similar structure)EGFR0.25
This compoundTBDTBDCurrent Study

Antimicrobial Activity

The antimicrobial properties of related compounds indicate that halogenated phenyl derivatives often exhibit enhanced antibacterial and antifungal activities. The presence of electron-withdrawing groups like chlorine and fluorine can improve the efficacy against various pathogens. For example, studies have shown that similar compounds have demonstrated activity against Gram-positive and Gram-negative bacteria, as well as fungi .

PathogenMIC (mg/mL)Reference
E. coli0.0195
S. aureus0.0048
C. albicans0.039

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that the positioning and nature of substituents on the phenyl ring significantly affect the biological activity of the compound. For instance, compounds with chloro or fluoro groups at specific positions have shown enhanced potency against targets like VEGFR-2 and EGFR compared to their non-halogenated counterparts .

Case Studies

  • VEGFR-2 Inhibition : A study focusing on compounds similar to this compound found that modifications at the para position significantly increased potency against VEGFR-2, with some derivatives being more effective than established drugs like sunitinib .
  • Antimicrobial Efficacy : Another investigation into related alkaloids demonstrated that structural modifications led to varying degrees of antimicrobial effectiveness, highlighting the potential for optimizing derivatives of this compound for enhanced therapeutic use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-chloro-N-(5-chloro-2-fluorophenyl)propanamide
Reactant of Route 2
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2-chloro-N-(5-chloro-2-fluorophenyl)propanamide

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